molecular formula C12H14N2O B7478627 N,2,3-trimethyl-1H-indole-5-carboxamide

N,2,3-trimethyl-1H-indole-5-carboxamide

Cat. No.: B7478627
M. Wt: 202.25 g/mol
InChI Key: UKUPFXPDMYJYSN-UHFFFAOYSA-N
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Description

N,2,3-Trimethyl-1H-indole-5-carboxamide is a substituted indole derivative characterized by methyl groups at the 1H (N-methyl), 2-, and 3-positions of the indole scaffold, with a carboxamide moiety at position 4. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and central nervous system modulation . This article compares this compound with similar indole carboxamides, emphasizing substituent effects on physicochemical and biological profiles.

Properties

IUPAC Name

N,2,3-trimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-7-8(2)14-11-5-4-9(6-10(7)11)12(15)13-3/h4-6,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUPFXPDMYJYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,2,3-trimethyl-1H-indole-5-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N,2,3-trimethyl-1H-indole-5-carboxamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,2,3-trimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety in indole derivatives forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The position and nature of substituents critically influence solubility, stability, and bioavailability. Key analogs and their properties are summarized below:

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Key Data Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.37 5-Fluoro, 2-carboxamide (4-benzoylphenyl) 249–250 Rf = 0.67; IR: 1666 cm⁻¹ (amide); MS: [M+H]+ 359.11903
1-Benzyl-N-(3-nitrophenyl)-2,3-dimethyl-1H-indole-5-carboxamide C₂₄H₂₁N₃O₃ 399.44 1-Benzyl, 2,3-dimethyl, 5-carboxamide (3-nitrophenyl) Not reported Structural complexity: 3 nitro groups
N-Ethyl-2,3-dihydro-1H-indole-5-carboxamide C₁₁H₁₄N₂O 190.24 N-Ethyl, 2,3-dihydro (saturated indole), 5-carboxamide Not reported Simplified scaffold with reduced aromaticity
Trifluoromethoxyphenyl indole-5-carboxamide analogs Variable Variable 5-Carboxamide with trifluoromethoxyaryl groups Not reported Anticancer activity; ADME: High membrane permeability

Key Observations :

  • Fluorine Substitution : The 5-fluoro analog () exhibits strong amide IR absorption (1666 cm⁻¹) and high melting points (249–250°C), suggesting enhanced crystallinity and stability .
  • Bulky Substituents : The 1-benzyl-2,3-dimethyl analog () has a higher molecular weight (399.44 g/mol), which may reduce solubility but improve target binding .

Key Insights :

  • Anticancer Activity: Fluorinated and trifluoromethoxyphenyl analogs show promise in targeting cancer cell proliferation, with improved ADME profiles compared to non-fluorinated derivatives .
  • Antiviral Potential: Isatin-related compounds () highlight the role of electron-withdrawing groups (e.g., nitro, chloro) in enhancing antiviral efficacy, a feature transferable to indole carboxamides .

Trends :

  • Polar aprotic solvents (DMSO, DMF) and elevated temperatures (150–190°C) are standard for amide bond formation .
  • Low yields (e.g., 10% in ) suggest challenges in sterically hindered couplings, necessitating optimization for N,2,3-trimethyl derivatives.

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